1-甲基-5-硝基-1H-吡唑-4-羧酸

概览

描述

The compound of interest, 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant molecule. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole carboxylic acid derivatives typically involves multi-step reactions, including condensation, cyclization, and hydrolysis. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions, with an improved yield of 97.1% . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to compare experimental data and predict molecular properties. The HOMO-LUMO energy levels are constructed to study electronic transitions within the molecule .

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various chemical transformations. For instance, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate was nitrated to produce 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid, which was further used in a Hofmann rearrangement . The reactivity of trinitropyrazole derivatives has been explored, showing that nucleophilic substitutions can occur regioselectively at different positions depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, cobalt and nickel supramolecular complexes with hexagonal channels were constructed from 5-methyl-1H-pyrazole-3-carboxylic acid, demonstrating the ability of these compounds to form coordination polymers with interesting architectures and properties . The thermal stability and luminescent properties of these complexes were also investigated .

科研应用

杂环化合物合成

1-甲基-5-硝基-1H-吡唑-4-羧酸是一个显著的杂环化合物。这类化合物在有机化学中合成各种生物活性化合物的基础。由于它们的多功能合成适用性和生物活性,包括1-甲基-5-硝基-1H-吡唑-4-羧酸在内的吡唑羧酸衍生物作为重要的支架结构。这些衍生物展示了广泛的生物活性,包括抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核、和抗病毒效果。吡唑羧酸衍生物的合成和它们的生物应用已经得到广泛研究,表明它们在药物化学中的重要性(Cetin, 2020)。

杂环化合物的构建块

该化合物是合成各种杂环化合物的宝贵构建块,如吡唑咪唑、噻唑、螺环吡啶、螺环吡咯和螺环吡喃。它的反应性已经受到广泛研究,突显了它在合成各类杂环化合物和染料中的重要性。类似于1-甲基-5-硝基-1H-吡唑-4-羧酸的衍生物的独特反应性提供了温和的反应条件,可以从广泛的前体中生成多功能的氰甲烯染料,包括胺、α-氨基羧酸、酚和马来酰亚胺(Gomaa & Ali, 2020)。

抗癌药物的开发

该化合物及其衍生物对抗癌药物的开发做出了重要贡献。Knoevenagel缩合是一种涉及羰基官能团和活性亚甲基的重要反应,已经在生成具有迷人生物性质的化合物库方面发挥了作用。这些化合物,包括吡唑衍生物,通过靶向DNA、微管和激酶等各种与癌症相关的元素,展示了显著的抗癌活性。结构活性关系和作用方式已经得到广泛研究,为未来药物发现的发展提供了宝贵的见解(Tokala, Bora, & Shankaraiah, 2022)。

合成和药用视角

甲基取代的吡唑,包括1-甲基-5-硝基-1H-吡唑-4-羧酸在内,已被确定为有效的药用支架。这些衍生物展示了广泛的生物活性,突显了它们在药物化学中的重要性。这些化合物的合成和医学意义已经详细阐述,提供了全面的概述,并帮助药物化学家开发新的有效引物(Sharma, Singh, Singh, Kataria, & Kumar, 2021)。

Safety And Hazards

性质

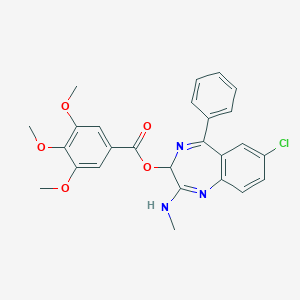

IUPAC Name |

1-methyl-5-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSBYMROSSRRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297014 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

CAS RN |

18213-77-9 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18213-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 113107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018213779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18213-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

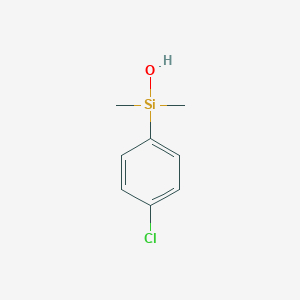

![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)